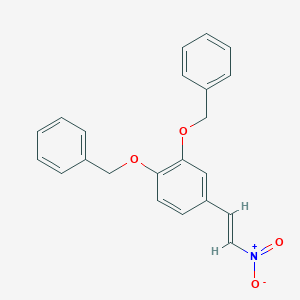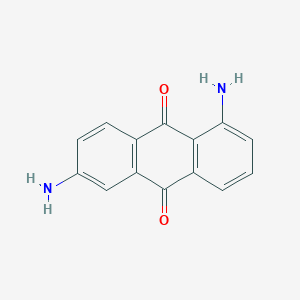
9,10-Anthracenedione, 1,6-diamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,6-diamino- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as AQDA and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of AQDA is not fully understood, but it is believed to be due to its ability to induce oxidative stress in cells. AQDA can generate reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins. This damage can ultimately lead to cell death, making AQDA a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
AQDA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, AQDA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, further research is needed to fully understand the biochemical and physiological effects of AQDA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of AQDA is its ease of synthesis, making it readily available for laboratory experiments. Additionally, AQDA has been shown to have potent anticancer and antibacterial properties, making it a valuable compound for research. However, one of the limitations of AQDA is its potential toxicity, which needs to be carefully studied before its use in clinical applications.
Orientations Futures
There are several future directions for the research of AQDA. One of the significant areas of research is the development of new cancer drugs based on AQDA's anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of AQDA and its potential applications in other fields such as antibacterial and antifungal agents. Further studies are also needed to determine the safety and toxicity of AQDA for clinical applications.
Conclusion:
In conclusion, AQDA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AQDA has been shown to have anticancer and antibacterial properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of AQDA.
Méthodes De Synthèse
AQDA is synthesized through a reaction between 9,10-anthracenedione and 1,6-diaminohexane. The reaction takes place in the presence of a catalyst, which helps in the formation of AQDA. The synthesis method of AQDA is a straightforward process and can be easily carried out in a laboratory setting.
Applications De Recherche Scientifique
AQDA has various scientific research applications due to its unique properties. One of the significant applications of AQDA is in the field of cancer research. AQDA has been shown to have anticancer properties and can be used in the development of new cancer drugs. Additionally, AQDA has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
1758-64-1 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1,6-diamino- |
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1,6-diaminoanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,15-16H2 |
Clé InChI |
UDBLWRCGYSQDGK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N |
Autres numéros CAS |
1758-64-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



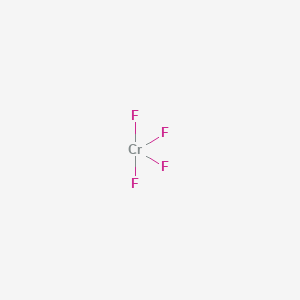
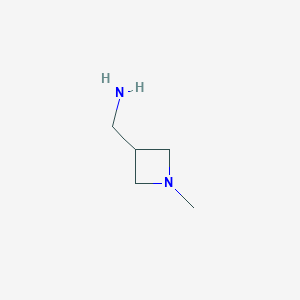
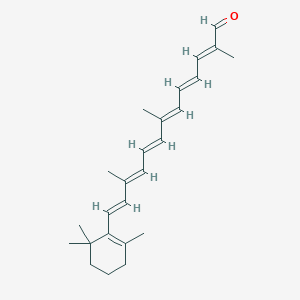

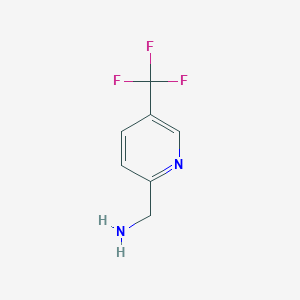


![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)



